3-Cyclohexyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-Cyclohexyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and multiple methyl and carboxylate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves a multi-step process. One common method includes the following steps:
Cyclization Reaction: Starting with a suitable precursor, a cyclization reaction is carried out to form the quinoline core structure.
Substitution Reactions: Various substitution reactions are performed to introduce the cyclohexyl, methoxyphenyl, and methyl groups.
Oxidation and Reduction: Specific oxidation and reduction steps are employed to achieve the desired functional groups, such as the oxo and carboxylate groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.
Purification Techniques: Employing methods such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can modify the oxo and carboxylate groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Various oxo derivatives.
Reduction Products: Alcohols and reduced carboxylate derivatives.
Substitution Products: Compounds with new functional groups replacing existing ones.
Scientific Research Applications
3-Cyclohexyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, and cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl 6-methyl 4-(2-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- 3-Cyclohexyl 6-methyl 4-(2-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Uniqueness
3-Cyclohexyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may contribute to unique interactions with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C27H33NO6 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
3-O-cyclohexyl 6-O-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C27H33NO6/c1-15-14-19-24(25(29)21(15)26(30)33-4)23(18-12-8-9-13-20(18)32-3)22(16(2)28-19)27(31)34-17-10-6-5-7-11-17/h8-9,12-13,15,17,21,23,28H,5-7,10-11,14H2,1-4H3 |
InChI Key |
PDILVYXZBCURLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCCC3)C4=CC=CC=C4OC)C(=O)C1C(=O)OC |
Origin of Product |
United States |
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